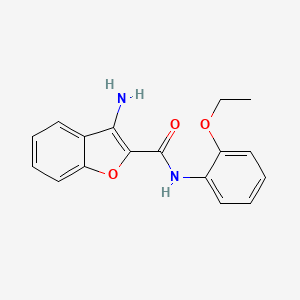
3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Overview
Description
3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Synthesis
The synthesis of this compound generally involves several steps, typically starting from readily available precursors. The key reactions include:
- Formation of Amide Bonds : The carboxylic acid and amine components react to form the amide.
- Oxidation and Reduction : These reactions can lead to the formation of various functional groups that enhance biological activity.
The compound's mechanism of action primarily involves interactions with specific molecular targets, particularly enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This modulation can affect cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Neuroprotective Properties
Studies have reported that this compound acts as a neuroprotective agent, particularly against oxidative stress-induced neuronal damage. Its ability to scavenge free radicals and modulate neuroinflammatory responses makes it a candidate for treating neurodegenerative diseases.
Research Findings
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : In a study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent increase in apoptosis, correlating with the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Neuroprotection Study : A recent investigation assessed the neuroprotective effects of the compound in a model of oxidative stress using SH-SY5Y cells. The findings revealed that treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls.
Properties
IUPAC Name |
3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-14-10-6-4-8-12(14)19-17(20)16-15(18)11-7-3-5-9-13(11)22-16/h3-10H,2,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMELSFDQIKYXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















